(4-tert-butyl-1H-imidazol-2-yl)methanol
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Overview
Description
(4-tert-butyl-1H-imidazol-2-yl)methanol is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with glyoxal and formaldehyde under acidic conditions to form the imidazole ring, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of tert-butyl-substituted imidazole derivatives, which are then functionalized to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-tert-butyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-tert-butyl-1H-imidazol-2-yl)carboxylic acid, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
(4-tert-butyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-tert-butyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butyl-1H-imidazol-2-yl)carboxylic acid
- (4-tert-butyl-1H-imidazol-2-yl)methanone
- (4-tert-butyl-1H-imidazol-2-yl)amine
Uniqueness
(4-tert-butyl-1H-imidazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables further chemical modifications . The tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5-tert-butyl-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4,11H,5H2,1-3H3,(H,9,10) |
InChI Key |
AUCMBAVDQOMUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CO |
Origin of Product |
United States |
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